TAS-115 mesylate

Description

Properties

IUPAC Name |

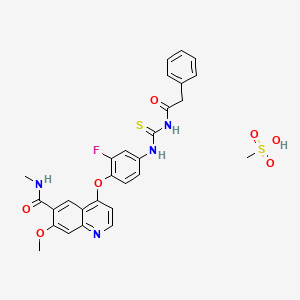

4-[2-fluoro-4-[(2-phenylacetyl)carbamothioylamino]phenoxy]-7-methoxy-N-methylquinoline-6-carboxamide;methanesulfonic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H23FN4O4S.CH4O3S/c1-29-26(34)19-14-18-21(15-24(19)35-2)30-11-10-22(18)36-23-9-8-17(13-20(23)28)31-27(37)32-25(33)12-16-6-4-3-5-7-16;1-5(2,3)4/h3-11,13-15H,12H2,1-2H3,(H,29,34)(H2,31,32,33,37);1H3,(H,2,3,4) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUYQWFCUOAVQAL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CC2=C(C=CN=C2C=C1OC)OC3=C(C=C(C=C3)NC(=S)NC(=O)CC4=CC=CC=C4)F.CS(=O)(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H27FN4O7S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

614.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1688673-09-7 |

Source

|

| Record name | Pamufetinib mesylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1688673097 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PAMUFETINIB MESYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HP38X74SWD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to TAS-115 Mesylate: A Multi-Kinase Inhibitor

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of TAS-115 mesylate, a potent, orally available small molecule inhibitor. We will delve into its core mechanism of action, preclinical evidence, and clinical development trajectory, offering insights for researchers and drug development professionals in the field of oncology.

Introduction: The Rationale for Targeting MET and VEGFR

The c-MET (hepatocyte growth factor receptor) and VEGFR (vascular endothelial growth factor receptor) signaling pathways are critical drivers of tumor progression, angiogenesis, and metastasis. Their dysregulation is a hallmark of numerous malignancies, making them compelling targets for therapeutic intervention. This compound was developed as a dual inhibitor of these pathways, aiming to provide a more comprehensive anti-tumor effect than single-target agents.

Core Pharmacology of this compound

TAS-115 is a multi-kinase inhibitor with a primary focus on c-MET and VEGFR. However, its activity extends to other oncogenic kinases, contributing to its broad-spectrum potential.

Chemical Properties

While the precise chemical structure of the mesylate salt is proprietary, TAS-115 is a small molecule designed for oral bioavailability.

Kinase Inhibitory Profile

The potency of TAS-115 against its key targets has been characterized through various preclinical studies. The half-maximal inhibitory concentrations (IC50) highlight its activity profile.

| Target Kinase | IC50 (nM) | Key Role in Cancer |

| c-MET | 16 | Proliferation, Survival, Invasion, Angiogenesis |

| VEGFR1 | 1.8 | Angiogenesis, Inflammation |

| VEGFR2 | 1.0 | Angiogenesis, Vascular Permeability |

| VEGFR3 | 3.3 | Lymphangiogenesis |

| RET | 5.3 | Proliferation, Survival |

| KIT | 11 | Proliferation, Survival |

| SRC | 11 | Proliferation, Survival, Invasion |

This data is a composite from available preclinical literature and may vary based on the specific assay conditions.

Mechanism of Action: A Dual-Pronged Attack

TAS-115 exerts its anti-tumor effects by simultaneously blocking key signaling cascades downstream of c-MET and VEGFR.

Inhibition of the HGF/c-MET Axis

The binding of hepatocyte growth factor (HGF) to its receptor, c-MET, triggers a signaling cascade that promotes cell proliferation, motility, and invasion. TAS-115 directly inhibits the kinase activity of c-MET, thereby blocking these downstream effects.

Caption: TAS-115 inhibits the HGF/c-MET signaling pathway.

Blockade of the VEGF/VEGFR Pathway

Vascular endothelial growth factor (VEGF) is a pivotal regulator of angiogenesis, the formation of new blood vessels that supply tumors with essential nutrients. By inhibiting VEGFRs, TAS-115 disrupts this process, effectively starving the tumor.

Caption: TAS-115 inhibits the VEGF/VEGFR signaling pathway.

Preclinical Evaluation: Proof-of-Concept

In Vitro Studies

TAS-115 has demonstrated potent anti-proliferative activity across a range of cancer cell lines with dysregulated c-MET or VEGFR signaling.

Experimental Protocol: Cell Viability Assay (MTT Assay)

-

Cell Seeding: Plate cancer cells (e.g., MKN-45, SNU-5) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Drug Treatment: Treat the cells with serial dilutions of this compound (e.g., 0.01 nM to 10 µM) for 72 hours.

-

MTT Incubation: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the IC50 value by plotting the percentage of cell viability against the drug concentration.

In Vivo Studies

In xenograft models using human tumor cell lines, TAS-115 has shown significant tumor growth inhibition. These studies have been crucial in establishing its in vivo efficacy and pharmacokinetic/pharmacodynamic (PK/PD) relationship.

Clinical Development of this compound

TAS-115 has been evaluated in several clinical trials, primarily in patients with advanced solid tumors.

Phase 1 Studies

Initial Phase 1 studies focused on determining the maximum tolerated dose (MTD), safety profile, and pharmacokinetic properties of TAS-115 in patients with advanced solid tumors.

Phase 1/2 Study in Castration-Resistant Prostate Cancer (CRPC)

A notable study investigated TAS-115 in patients with metastatic CRPC who had progressed after treatment with docetaxel. While the drug was generally well-tolerated, it demonstrated limited clinical efficacy in this patient population, leading to the termination of the trial.

Combination Therapies

More recently, TAS-115 has been explored in combination with other anti-cancer agents, such as the immune checkpoint inhibitor nivolumab, in patients with advanced or metastatic solid tumors. The rationale for this combination is that by inhibiting angiogenesis, TAS-115 may enhance the infiltration and activity of immune cells within the tumor microenvironment.

Clinical Trial Summary

| Phase | Patient Population | Treatment | Key Findings |

| Phase 1/2 | Metastatic Castration-Resistant Prostate Cancer | TAS-115 Monotherapy | Limited efficacy, trial terminated. |

| Phase 1 | Advanced Solid Tumors | TAS-115 + Nivolumab | Combination was tolerable with manageable side effects. |

Safety and Tolerability

Across clinical trials, the most common treatment-related adverse events (TRAEs) associated with TAS-115 include:

-

Hypertension

-

Fatigue

-

Anorexia (decreased appetite)

-

Nausea

-

Proteinuria

These side effects are generally consistent with the known toxicities of c-MET and VEGFR inhibitors.

Future Directions and Conclusion

While this compound has shown limited single-agent efficacy in some settings, its multi-targeted profile and potential for synergistic combinations with other therapies, particularly immunotherapies, warrant further investigation. Future research should focus on identifying predictive biomarkers to select patient populations most likely to benefit from TAS-115 treatment and exploring novel combination strategies to enhance its anti-tumor activity. The insights gained from the clinical development of TAS-115 contribute valuable knowledge to the broader field of multi-kinase inhibitors in oncology.

References

-

A phase 1/2 study of TAS-115 in patients with metastatic castration-resistant prostate cancer. ClinicalTrials.gov. [Link]

-

A Phase 1 Study of TAS-115 in Combination With Nivolumab in Pts With Advanced or Metastatic Solid Tumors. ClinicalTrials.gov. [Link]

-

Dose-escalation and dose-expansion study of TAS-115, a dual c-MET/VEGFR inhibitor, in patients with advanced solid tumors. American Society of Clinical Oncology. [Link]

-

Pharmacokinetics and Pharmacodynamics of TAS-115, a Novel Dual c-MET/VEGFR Inhibitor, in a First-in-Human Phase I Study in Patients with Advanced Solid Tumors. American Association for Cancer Research. [Link]

The Discovery and Synthesis of TAS-115 (Pamufetinib) Mesylate: A Multi-Kinase Inhibitor Targeting c-MET and VEGFR

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

TAS-115, also known as Pamufetinib, is a novel, orally bioavailable multi-kinase inhibitor developed by Taiho Pharmaceutical Co., Ltd.[1] It primarily targets the hepatocyte growth factor receptor (c-MET) and vascular endothelial growth factor receptor (VEGFR), key drivers of tumor progression, angiogenesis, and metastasis.[2][3] Additionally, TAS-115 exhibits inhibitory activity against other receptor tyrosine kinases, including platelet-derived growth factor receptor (PDGFR) and fms-like tyrosine kinase 3 (FMS).[4] This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and clinical development of TAS-115 mesylate, offering valuable insights for researchers and professionals in the field of oncology drug development.

Introduction: The Rationale for Dual c-MET and VEGFR Inhibition

The development of targeted therapies has revolutionized cancer treatment. Among the validated targets, the c-MET and VEGFR signaling pathways have garnered significant attention due to their critical roles in tumorigenesis.

-

c-MET Signaling: The binding of its ligand, hepatocyte growth factor (HGF), to the c-MET receptor activates downstream pathways like PI3K/Akt and RAS/MAPK, promoting cell proliferation, survival, and invasion.[4] Aberrant c-MET signaling is implicated in the development and progression of various cancers.[5]

-

VEGFR Signaling: The interaction of VEGF with its receptor, VEGFR, is a cornerstone of angiogenesis, the formation of new blood vessels essential for tumor growth and metastasis.

Given the crosstalk and redundancy in these pathways, dual inhibition of both c-MET and VEGFR presents a compelling therapeutic strategy to overcome resistance and enhance anti-tumor efficacy. It was with this rationale that Taiho Pharmaceutical embarked on the discovery of a novel dual inhibitor, leading to the development of TAS-115.[5]

Discovery of TAS-115: A Quest for Potency and Selectivity

The discovery of TAS-115 stemmed from a focused effort to identify a potent and selective dual inhibitor of c-MET and VEGFR with an improved safety profile compared to existing multi-kinase inhibitors. The development process likely involved extensive medicinal chemistry efforts, including lead identification, structure-activity relationship (SAR) studies, and optimization of pharmacokinetic properties.

While specific details of the initial lead compound are not publicly disclosed, the chemical structure of TAS-115, 4-(2-fluoro-4-(3-(2-phenylacetyl)thioureido)phenoxy)-7-methoxy-N-methylquinoline-6-carboxamide, suggests a rational design approach targeting the ATP-binding pockets of c-MET and VEGFR. The quinoline scaffold is a common feature in many kinase inhibitors.

A key objective during the development of TAS-115 was to enhance its selectivity and minimize off-target toxicities, a common challenge with multi-kinase inhibitors.[3] Preclinical studies demonstrated that TAS-115 possesses a more specific kinase inhibition profile compared to sunitinib, with weaker inhibition of growth in cell lines not dependent on VEGFR or c-MET signaling.[3] This enhanced selectivity is believed to contribute to its favorable tolerability profile observed in clinical trials.[3]

Chemical Synthesis of this compound

While a detailed, step-by-step protocol for the industrial-scale synthesis of this compound is proprietary to Taiho Pharmaceutical, a plausible synthetic route can be constructed based on established organic chemistry principles and the synthesis of structurally related quinoline derivatives. The following proposed synthesis is for informational purposes and should be adapted and optimized by qualified chemists.

Proposed Retrosynthetic Analysis

A retrosynthetic analysis of TAS-115 suggests that the molecule can be assembled from three key fragments: a substituted quinoline core, a fluorophenoxy linker, and a phenylacetyl thiourea side chain.

Step-by-Step Synthetic Protocol (Proposed)

Step 1: Synthesis of the Quinoline Core (4-chloro-7-methoxy-N-methylquinoline-6-carboxamide)

The synthesis of the quinoline core likely begins with a substituted aniline, which undergoes a cyclization reaction, such as the Gould-Jacobs reaction, to form the quinoline ring system. Subsequent functional group manipulations, including chlorination at the 4-position and amidation of a carboxylic acid at the 6-position, would yield the desired intermediate.

Step 2: Synthesis of the Fluorophenoxy Linker (4-amino-3-fluorophenol)

This intermediate can be prepared from commercially available starting materials through standard aromatic substitution and reduction reactions.

Step 3: Ether Linkage Formation

The quinoline core and the fluorophenoxy linker are coupled via a nucleophilic aromatic substitution reaction, where the hydroxyl group of the fluorophenol displaces the chlorine atom at the 4-position of the quinoline. This reaction is typically carried out in the presence of a base.

Step 4: Formation of the Phenylacetyl Thiourea Side Chain

The final step involves the construction of the thiourea moiety. The amino group of the fluorophenoxy-quinoline intermediate is reacted with a phenylacetyl isothiocyanate. The isothiocyanate can be generated in situ from phenylacetyl chloride and a thiocyanate salt.

Step 5: Salt Formation

The free base of TAS-115 is then treated with methanesulfonic acid in a suitable solvent to yield the crystalline this compound salt.

Caption: Proposed synthetic workflow for this compound.

Mechanism of Action: Dual Blockade of Key Oncogenic Pathways

TAS-115 exerts its anti-tumor effects through the competitive inhibition of ATP binding to the kinase domains of c-MET and VEGFR.[4] This dual blockade disrupts downstream signaling cascades crucial for cancer cell proliferation, survival, and angiogenesis.

-

Inhibition of c-MET: By blocking c-MET phosphorylation, TAS-115 inhibits HGF-dependent tumor cell growth and invasion.[4]

-

Inhibition of VEGFR: TAS-115's inhibition of VEGFR2, the primary receptor for VEGF-A, leads to a reduction in tumor angiogenesis, thereby limiting the tumor's blood supply.

The combined inhibition of these two pathways results in a synergistic anti-tumor effect, as demonstrated in preclinical models where TAS-115 showed potent activity in various cancer types.[5]

Caption: Mechanism of action of TAS-115.

Preclinical and Clinical Development: A Summary of Key Findings

TAS-115 has undergone extensive preclinical and clinical evaluation, demonstrating its potential as a therapeutic agent for various solid tumors and fibrotic diseases.

Preclinical Studies

In preclinical models, TAS-115 exhibited potent anti-tumor activity in a range of cancer types, including those with c-MET amplification.[5] It effectively inhibited tumor growth and was associated with a favorable safety profile, showing less toxicity compared to other VEGFR inhibitors.[3]

Clinical Trials

TAS-115 has been evaluated in multiple clinical trials, primarily in patients with advanced solid tumors and idiopathic pulmonary fibrosis (IPF).

| Phase | Indication | Key Findings | Reference |

| Phase I | Advanced Solid Tumors | Determined the maximum tolerated dose (MTD) and recommended Phase II dose (RP2D). Showed manageable toxicities and preliminary signs of anti-tumor activity. | [4] |

| Phase II | Osteosarcoma | Demonstrated long-term disease control in a subset of patients. | |

| Phase II | Idiopathic Pulmonary Fibrosis | Showed acceptable tolerability and a manageable safety profile. | |

| Phase II | Prostate Cancer | Ongoing or completed, with results pending. | [6] |

| Phase III | Osteosarcoma | Currently in Phase III development in Japan. | [6] |

Table 1: Summary of Key Clinical Trials for TAS-115

Conclusion and Future Directions

TAS-115 (Pamufetinib) mesylate is a promising multi-kinase inhibitor with a well-defined mechanism of action targeting the c-MET and VEGFR pathways. Its discovery was driven by the need for a more selective and tolerable agent in its class. While a detailed synthesis protocol is not publicly available, a plausible synthetic route can be envisioned based on established chemical principles. Clinical studies have demonstrated its manageable safety profile and potential efficacy in various malignancies and fibrotic diseases.

Future research will likely focus on identifying predictive biomarkers to select patient populations most likely to benefit from TAS-115 therapy. Combination studies with other anti-cancer agents, including immunotherapy, may further enhance its therapeutic potential. The ongoing Phase III trial in osteosarcoma will be crucial in establishing its role in the clinical setting.

References

-

Taiho Pharmaceutical Co., Ltd. (Date unavailable). Product Pipeline. Retrieved from [Link]

-

Fujita, H., et al. (2013). The novel VEGF receptor/MET-targeted kinase inhibitor TAS-115 has marked in vivo antitumor properties and a favorable tolerability profile. Molecular Cancer Therapeutics, 12(12), 2685-2696. [Link]

-

Nishioka, Y., et al. (2019). The Tyrosine Kinase Inhibitor TAS-115 Attenuates Bleomycin-induced Lung Fibrosis in Mice. American Journal of Respiratory Cell and Molecular Biology, 60(4), 478-487. [Link]

-

Kato, Y., et al. (2020). Phase I study of TAS-115, a novel oral multi-kinase inhibitor, in patients with advanced solid tumors. Investigational New Drugs, 38(4), 1175-1185. [Link]

-

Patsnap Synapse. (2024). Harnessing the Therapeutic Potential of TAS-115: A Dual c-Met and VEGFRs Inhibitor with Enhanced Safety Profile. Retrieved from [Link]

-

Tanaka, K., et al. (2022). Therapeutic potential of TAS-115 in 3D breast cancer models. Biomedical Materials, 17(4), 045016. [Link]

-

Business Wire. (2012). Taiho Pharmaceutical Unveils Data on Eight Novel Anticancer Compounds in Bid to Become a New Global Leader in Oncology. Retrieved from [Link]

-

AdisInsight. (Date unavailable). Pamufetinib - Taiho Pharmaceutical. Retrieved from [Link]

- Google Patents. (Date unavailable). AU2018329881B2 - Antitumor agent and antitumor effect potentiator.

Sources

- 1. Therapeutic potential of TAS-115 in 3D breast cancer models - PMC [pmc.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. The novel VEGF receptor/MET-targeted kinase inhibitor TAS-115 has marked in vivo antitumor properties and a favorable tolerability profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Phase I study of TAS-115, a novel oral multi-kinase inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Harnessing the Therapeutic Potential of TAS-115: A Dual c-Met and VEGFRs Inhibitor with Enhanced Safety Profile [synapse.patsnap.com]

- 6. Product Pipeline | TAIHO PHARMA [taiho.co.jp]

TAS-115 Mesylate: A Technical Guide to ATP-Competitive Inhibition of c-MET and VEGFR

Introduction to TAS-115 Mesylate: A Dual-Targeted Kinase Inhibitor

TAS-115, also known as pamufetinib, is a potent, orally available, small-molecule multi-kinase inhibitor that has garnered significant interest in the field of oncology and beyond.[1][2][3] Developed to have a relatively short half-life, TAS-115 is designed to improve the continuity of drug administration.[2][4] Its primary mechanism of action is the ATP-competitive inhibition of several receptor tyrosine kinases (RTKs) crucial for tumor growth, progression, and angiogenesis.[1][3][5] This technical guide provides an in-depth exploration of the core pharmacology of TAS-115, focusing on its mechanism of action, key molecular targets, and the experimental methodologies used to characterize its activity. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this promising therapeutic agent.

Mechanism of Action: ATP-Competitive Inhibition

TAS-115 exerts its inhibitory effects by competing with adenosine triphosphate (ATP) for the binding site within the catalytic domain of its target kinases.[3][5] This is a common mechanism for small-molecule kinase inhibitors. The kinase domain of RTKs contains a highly conserved ATP-binding pocket. By occupying this pocket, TAS-115 prevents the binding of ATP, thereby blocking the transfer of a phosphate group to substrate proteins. This abrogation of phosphorylation is the critical step in halting the downstream signaling cascades that drive cellular processes like proliferation, survival, and migration.[6]

The ATP-competitive nature of TAS-115 has been confirmed in biochemical assays, which demonstrated its ability to inhibit kinase activity in a manner that can be overcome by high concentrations of ATP.[7] The inhibition constants (Ki) for TAS-115 against recombinant VEGFR2 and c-MET are 12 nM and 39 nM, respectively, indicating a high affinity for the ATP-binding sites of these kinases.[7][8]

Core Targets and Signaling Pathways

TAS-115 is a multi-kinase inhibitor with potent activity against several key RTKs implicated in cancer and other diseases.[1][2] A kinase panel screen of 192 kinases revealed that TAS-115 has an IC50 of less than 1 µmol/L for 53 of these kinases, highlighting its broad-spectrum activity.[1] The primary targets of TAS-115 are c-MET (hepatocyte growth factor receptor) and VEGFR (vascular endothelial growth factor receptor), with significant activity also observed against PDGFR (platelet-derived growth factor receptor) and FMS (colony-stimulating factor 1 receptor).[1][2]

c-MET Signaling Pathway

The c-MET receptor and its ligand, hepatocyte growth factor (HGF), play a critical role in cell proliferation, survival, migration, and invasion.[1] Aberrant c-MET signaling, through overexpression, amplification, or mutation, is a known driver of tumorigenesis and is associated with poor prognosis in various cancers.[3] Upon HGF binding, c-MET dimerizes and autophosphorylates, creating docking sites for adaptor proteins that activate downstream signaling cascades, including the RAS/MAPK and PI3K/AKT pathways.[1][6] TAS-115 effectively blocks HGF-induced c-MET activation, leading to the suppression of these critical downstream pathways.[6]

VEGFR Signaling Pathway

The VEGF/VEGFR signaling axis is a cornerstone of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[1] VEGF, secreted by tumor cells, binds to VEGFRs on endothelial cells, triggering their proliferation, migration, and the formation of new vascular structures.[1] TAS-115 potently inhibits VEGFR2, a key mediator of VEGF-driven angiogenesis.[9] By blocking VEGFR2 autophosphorylation, TAS-115 disrupts the downstream signaling events that lead to angiogenesis, thereby cutting off the tumor's blood supply.[9]

Quantitative Kinase Inhibition Profile

The potency of TAS-115 against its primary targets has been quantified through in vitro kinase assays. The half-maximal inhibitory concentration (IC50) is a key parameter used to assess the inhibitory potential of a compound.

| Target Kinase | IC50 (nM) | Reference |

| Recombinant VEGFR2 | 30 | [1][8][10] |

| Recombinant c-MET | 32 | [1][8][10] |

These low nanomolar IC50 values demonstrate the high potency of TAS-115 against both VEGFR2 and c-MET, surpassing the potency of other known inhibitors such as crizotinib, foretinib, and sunitinib in some in vitro assays.[3]

Cellular and In Vivo Pharmacology

The potent biochemical activity of TAS-115 translates into significant anti-tumor effects in cellular and in vivo models. In cell-based assays, TAS-115 effectively inhibits the growth of cancer cell lines that are dependent on HGF/c-MET or VEGF signaling.[3] Furthermore, TAS-115 has demonstrated the ability to overcome HGF-induced resistance to other targeted therapies, such as EGFR inhibitors, in a concentration-dependent manner.[8]

In vivo studies using mouse xenograft models have shown that TAS-115 exhibits potent anti-tumor activity across a range of tumor types.[1][3] It has been shown to inhibit tumor growth and, in some cases, lead to complete tumor eradication.[3] Notably, TAS-115 has also demonstrated efficacy in models of tumor-induced bone disease by suppressing both tumor progression and bone destruction.[6] A favorable tolerability profile has been observed in preclinical models, with less toxicity compared to other VEGFR inhibitors.[3][9]

Experimental Protocols

The characterization of TAS-115 relies on a suite of well-established experimental techniques. The following protocols provide a framework for assessing the activity of ATP-competitive kinase inhibitors like TAS-115.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay quantifies the ability of TAS-115 to inhibit the enzymatic activity of its target kinases by measuring the amount of ATP remaining after the kinase reaction.

Workflow Diagram:

Step-by-Step Methodology:

-

Reagent Preparation:

-

Prepare serial dilutions of this compound in a suitable buffer (e.g., DMSO), followed by a final dilution in the kinase assay buffer.

-

Prepare solutions of the recombinant target kinase (e.g., c-MET, VEGFR2), a suitable substrate peptide, and ATP at concentrations optimized for the assay. The ATP concentration should be close to the Km value for the kinase to ensure sensitive detection of ATP-competitive inhibitors.

-

-

Assay Plate Setup:

-

Add the diluted TAS-115 and control solutions to the wells of a microplate.

-

Add the kinase solution to each well and incubate for a defined period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

-

-

Kinase Reaction:

-

Initiate the kinase reaction by adding the ATP and substrate mixture to each well.

-

Incubate the plate at a constant temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes), ensuring the reaction proceeds within the linear range.

-

-

Signal Detection:

-

Stop the kinase reaction and measure the remaining ATP using a commercial luminescence-based ATP detection kit (e.g., ADP-Glo™).

-

Read the luminescent signal using a plate reader.

-

-

Data Analysis:

-

Normalize the data using controls (no inhibitor for 100% activity and no enzyme for 0% activity).

-

Plot the percent inhibition against the logarithm of the TAS-115 concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Cell-Based Phospho-Protein Analysis (Western Blot)

This protocol is used to assess the effect of TAS-115 on the phosphorylation of key downstream signaling proteins in cancer cell lines.

Step-by-Step Methodology:

-

Cell Culture and Treatment:

-

Culture appropriate cancer cell lines (e.g., MET-amplified gastric cancer cells like MKN45) to 70-80% confluency.

-

Treat the cells with varying concentrations of TAS-115 or a vehicle control (DMSO) for a specified duration. For c-MET or VEGFR pathways, stimulation with their respective ligands (HGF or VEGF) may be necessary to induce phosphorylation.

-

-

Cell Lysis:

-

Wash the cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

-

-

SDS-PAGE and Protein Transfer:

-

Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

-

Immunoblotting:

-

Block the membrane with a suitable blocking buffer (e.g., 5% bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for the phosphorylated forms of target proteins (e.g., phospho-c-MET, phospho-VEGFR2, phospho-ERK, phospho-AKT).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection and Analysis:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

To ensure equal protein loading, strip the membrane and re-probe with antibodies against the total forms of the proteins or a housekeeping protein (e.g., GAPDH).

-

Quantify the band intensities using densitometry software.

-

Cell Viability Assay (MTS Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation following treatment with TAS-115.

Step-by-Step Methodology:

-

Cell Seeding:

-

Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

-

Compound Treatment:

-

Treat the cells with a serial dilution of TAS-115 or a vehicle control for a specified period (e.g., 72 hours).

-

-

MTS Reagent Addition:

-

Add a solution of 3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium (MTS), combined with an electron coupling reagent (e.g., phenazine ethosulfate), to each well.

-

-

Incubation and Measurement:

-

Incubate the plate at 37°C for 1-4 hours. Metabolically active cells will reduce the MTS tetrazolium salt to a colored formazan product.

-

Measure the absorbance of the formazan product at 490 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the background absorbance from all readings.

-

Calculate the percentage of cell viability for each concentration of TAS-115 relative to the vehicle-treated control cells.

-

Clinical Development and Future Directions

TAS-115 has been evaluated in several clinical trials for various solid tumors, including a Phase I study that established a recommended Phase II dose and demonstrated manageable toxicities.[1][2] Promising anti-tumor activity has been observed, particularly in patients with bone metastases.[1][11] In addition to oncology, TAS-115 has also been investigated for the treatment of idiopathic pulmonary fibrosis (IPF), where it has shown potential anti-fibrotic effects.[12][13]

The dual inhibition of c-MET and VEGFR pathways by TAS-115 represents a compelling therapeutic strategy. The c-MET pathway is a known mechanism of resistance to anti-angiogenic therapies, and therefore, the simultaneous targeting of both pathways may lead to more durable clinical responses. Further clinical investigation is ongoing to fully elucidate the therapeutic potential of TAS-115 in various disease contexts. The development of TAS-115 for osteosarcoma and prostate cancer is in Phase III and Phase II trials, respectively, in Japan.[14]

References

-

Fujiwara, Y., et al. (2020). Phase I study of TAS-115, a novel oral multi-kinase inhibitor, in patients with advanced solid tumors. Investigational New Drugs, 38(4), 1175–1185. [Link]

-

PubMed. (2020). Phase I study of TAS-115, a novel oral multi-kinase inhibitor, in patients with advanced solid tumors. [Link]

-

Patsnap Synapse. (2024). Harnessing the Therapeutic Potential of TAS-115: A Dual c-Met and VEGFRs Inhibitor with Enhanced Safety Profile. [Link]

-

PubMed. (2013). The novel VEGF receptor/MET-targeted kinase inhibitor TAS-115 has marked in vivo antitumor properties and a favorable tolerability profile. [Link]

-

Molecular Cancer Therapeutics. (2013). The Novel VEGF Receptor/MET–Targeted Kinase Inhibitor TAS-115 Has Marked In Vivo Antitumor Properties and a Favorable Tolerability Profile. [Link]

-

SpringerLink. (2020). Phase I study of TAS-115, a novel oral multi-kinase inhibitor, in patients with advanced solid tumors. [Link]

-

AdooQ Bioscience. (n.d.). Pamufetinib (TAS-115). [Link]

-

AACR Journals. (2014). Abstract 3723: TAS-115, a novel MET + VEGFRs dual inhibitor, decreases the cytotoxic anticancer drug resistance in lung cancer. [Link]

-

PubMed. (2022). Exploratory phase 2 study of the novel oral multi-kinase inhibitor TAS-115 in patients with idiopathic pulmonary fibrosis. [Link]

-

BioWorld. (2019). Phase II results for TAS-115 for the treatment of IPF presented. [Link]

-

ATS Journals. (2023). TAS-115 (Pamufetinib) in Patients With Chronic Fibrosing Interstitial Lung Disease With a Progressive Phenotype: Results of Phase 2b Randomized Clinical Trial. [Link]

-

TAIHO PHARMA. (n.d.). Product Pipeline. [Link]

-

ASCO Publications. (2019). A phase II, open-label, multi-arm study of TAS-115 for castration-resistant prostate cancer patients with bone metastases. [Link]

Sources

- 1. broadpharm.com [broadpharm.com]

- 2. creative-bioarray.com [creative-bioarray.com]

- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Western blot for phosphorylated proteins | Abcam [abcam.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. bitesizebio.com [bitesizebio.com]

- 8. researchgate.net [researchgate.net]

- 9. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]

- 10. researchgate.net [researchgate.net]

- 11. Figure 2 from An overview of the c-MET signaling pathway | Semantic Scholar [semanticscholar.org]

- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 13. researchgate.net [researchgate.net]

- 14. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]

TAS-115 Mesylate: A Multi-Kinase Inhibitor Targeting Key Oncogenic Pathways

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Introduction

TAS-115, also known as pamufetinib, is a novel, orally available multi-kinase inhibitor that has demonstrated significant therapeutic potential in both preclinical and clinical settings.[1][2] Developed to target critical pathways in tumor progression, angiogenesis, and the tumor microenvironment, TAS-115 distinguishes itself through its potent and selective inhibition of several receptor tyrosine kinases (RTKs).[3][4] This guide provides a comprehensive technical overview of TAS-115, focusing on its target receptors, mechanism of action, and the scientific rationale underpinning its development and clinical investigation.

Core Target Receptors and Kinase Selectivity

TAS-115 is an ATP-competitive inhibitor that primarily targets a specific constellation of RTKs crucial for cancer cell proliferation, survival, and angiogenesis.[5][6] Its efficacy stems from the simultaneous blockade of multiple, often complementary, signaling pathways.

Primary Target Receptors

The principal targets of TAS-115 are:

-

c-MET (Hepatocyte Growth Factor Receptor - HGFR): A key driver of cell proliferation, motility, invasion, and angiogenesis.[4][6] Dysregulation of the HGF/c-MET axis is implicated in the progression and metastasis of numerous cancers.[7]

-

Vascular Endothelial Growth Factor Receptors (VEGFRs): Predominantly VEGFR2, a central mediator of angiogenesis, the formation of new blood vessels essential for tumor growth and metastasis.[3][7]

-

Platelet-Derived Growth Factor Receptors (PDGFRs): Both PDGFR-α and PDGFR-β are involved in the proliferation of mesenchymal cells, including pericytes and fibroblasts, which contribute to tumor angiogenesis and the tumor microenvironment.[5][8]

-

Colony-Stimulating Factor 1 Receptor (CSF1R or FMS): Plays a critical role in the survival, proliferation, and differentiation of macrophages, including tumor-associated macrophages (TAMs), which can promote tumor progression.[9][10]

Kinase Inhibition Profile

In vitro biochemical assays have quantified the potent inhibitory activity of TAS-115 against its primary targets. A broader kinase profiling study using a 192-panel assay revealed that TAS-115 inhibits 53 kinases with an IC50 of less than 1 µmol/L, indicating a degree of selectivity.[5]

| Target Kinase | IC50 (nM) | Reference |

| Recombinant VEGFR2 | 30 | [11] |

| Recombinant c-MET | 32 | [11] |

| PDGFR-α | <1000 | [5] |

| PDGFR-β | <1000 | [5] |

| FMS (CSF1R) | Not specified | [9] |

| AXL | <1000 | [5] |

| c-Kit | <1000 | [5] |

| Src | <1000 | [5] |

| FLT-3 | Not specified |

Note: Specific IC50 values for all primary targets from a single comprehensive panel are not publicly available. The table reflects the most precise data found in the cited literature.

Signaling Pathways and Mechanism of Action

By inhibiting its target RTKs, TAS-115 disrupts downstream signaling cascades that are fundamental to cancer cell pathophysiology. The primary pathways affected are the RAS/MEK/ERK (MAPK) and PI3K/AKT/mTOR pathways.

c-MET Signaling Pathway Inhibition

Activation of c-MET by its ligand, HGF, triggers a signaling cascade that promotes cell proliferation, survival, and motility. TAS-115 blocks the ATP-binding site of the c-MET kinase domain, preventing its autophosphorylation and subsequent activation of downstream effectors like GAB1, which in turn activate the PI3K/AKT and RAS/MAPK pathways.

Caption: TAS-115 inhibits c-MET autophosphorylation.

VEGFR2 Signaling Pathway Inhibition

VEGF binding to VEGFR2 on endothelial cells is a critical step in angiogenesis. TAS-115's inhibition of VEGFR2 blocks the activation of PLCγ and subsequently the PKC and MAPK pathways, as well as the PI3K/AKT pathway, leading to a reduction in endothelial cell proliferation, migration, and survival, ultimately inhibiting the formation of new blood vessels.

Caption: TAS-115 inhibits VEGFR2-mediated angiogenesis.

Scientific Rationale and Therapeutic Applications

The multi-targeted nature of TAS-115 provides a strong rationale for its use in complex diseases where multiple pathways are dysregulated.

Oncology

In oncology, the dual inhibition of c-MET and VEGFR is a particularly compelling strategy. Tumors can develop resistance to anti-angiogenic therapies that target only the VEGF pathway, often through the upregulation of alternative pro-angiogenic signals, including the HGF/c-MET axis.[7] By simultaneously blocking both pathways, TAS-115 may overcome or delay the onset of such resistance.[3][4]

This rationale is especially relevant in castration-resistant prostate cancer (CRPC) with bone metastases . In this setting, both c-MET and VEGFR signaling are implicated in tumor progression and the complex interplay between cancer cells and the bone microenvironment.[7][12][13][14] Androgen deprivation can increase the expression of both c-MET and its ligand HGF, contributing to metastasis.[12] Furthermore, c-MET and VEGFR2 signaling in osteoblasts can promote osteoclastogenesis, leading to bone destruction.[13][14] By inhibiting these pathways, TAS-115 aims to not only suppress tumor growth and angiogenesis but also to mitigate the bone-related morbidity associated with CRPC.[10]

Idiopathic Pulmonary Fibrosis (IPF)

Beyond oncology, TAS-115 has been investigated for the treatment of IPF, a progressive and fatal lung disease characterized by fibrosis. The rationale here lies in the roles of PDGFR and FMS in fibrotic processes. PDGF is a potent mitogen and chemoattractant for fibroblasts, the primary cell type responsible for the excessive deposition of extracellular matrix in fibrosis.[8][15][16][17] FMS (CSF1R) is crucial for the function of macrophages, which are also implicated in the inflammatory and fibrotic cascades of IPF.[16] By inhibiting both PDGFR and FMS, TAS-115 has the potential to reduce fibroblast proliferation and macrophage-driven inflammation, thereby attenuating the progression of lung fibrosis.

Experimental Protocols

The following are representative protocols for evaluating the efficacy of TAS-115. These are intended as a guide and should be optimized for specific experimental conditions.

In Vitro Cell Viability Assay (Alamar Blue)

This protocol is adapted from a study evaluating TAS-115 in 3D breast cancer models.[18]

-

Cell Seeding: Seed cancer cells (e.g., MDA-MB-231) in a 96-well plate to form spheroids or as a monolayer, depending on the experimental design.

-

Drug Treatment: Prepare stock solutions of TAS-115 in DMSO. Dilute to final concentrations (e.g., 10, 100, 500 µM) in the appropriate cell culture medium. Replace the medium in the wells with the drug-containing medium. Include a vehicle control (DMSO).

-

Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

Viability Assessment: Add Alamar Blue™ HS Cell Viability Reagent to each well at a 1:10 dilution.

-

Incubation with Reagent: Incubate for 4 hours at 37°C.

-

Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with an excitation of 530-560 nm and an emission of 590 nm.

-

Data Analysis: Calculate the relative fluorescence units (RFU) and normalize to the vehicle control to determine cell viability.

Caption: Workflow for a cell viability assay.

Western Blot for Phosphorylated Protein Analysis

This protocol provides a general framework for assessing the inhibition of receptor phosphorylation by TAS-115.

-

Cell Culture and Treatment: Culture cells of interest (e.g., HUVECs for VEGFR2, MKN45 for c-MET) to 70-80% confluency. Serum-starve the cells for 12-24 hours.

-

Inhibitor Pre-treatment: Treat cells with various concentrations of TAS-115 or vehicle control (DMSO) for 1-2 hours.

-

Ligand Stimulation: Stimulate the cells with the appropriate ligand (e.g., VEGF for HUVECs, HGF for MKN45) for 5-15 minutes to induce receptor phosphorylation.

-

Cell Lysis: Immediately place the culture dishes on ice, wash with ice-cold PBS, and lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Denature the protein samples in Laemmli buffer, separate by SDS-PAGE, and transfer to a PVDF membrane.

-

Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. Note: Avoid using milk as a blocking agent for phospho-protein detection due to the presence of casein.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against the phosphorylated form of the target receptor (e.g., anti-phospho-VEGFR2, anti-phospho-MET) and the total form of the receptor overnight at 4°C.

-

Washing and Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Caption: Workflow for Western Blot analysis.

In Vivo Xenograft Tumor Model

This protocol is a generalized representation based on studies with TAS-115.[11][19]

-

Animal Model: Use immunocompromised mice (e.g., BALB/c nude mice).

-

Cell Implantation: Subcutaneously implant a suspension of tumor cells (e.g., 5 x 10^6 Yamato-SS cells in 100 µL of PBS/Matrigel) into the flank of each mouse.

-

Tumor Growth and Randomization: Allow tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize mice into treatment and control groups.

-

Drug Administration: Prepare TAS-115 in a suitable vehicle (e.g., 0.5% methylcellulose). Administer TAS-115 orally, once daily, at the desired doses (e.g., 50 mg/kg, 200 mg/kg). The control group receives the vehicle only.

-

Monitoring: Measure tumor volume (Volume = (width² x length)/2) and body weight 2-3 times per week.

-

Endpoint: Continue treatment for a predetermined period (e.g., 2-4 weeks) or until tumors in the control group reach a specified size. Euthanize the mice and resect the tumors for further analysis (e.g., weight, immunohistochemistry for proliferation markers like PCNA).

-

Data Analysis: Plot tumor growth curves and compare the mean tumor volumes between treatment and control groups using appropriate statistical tests.

Conclusion

TAS-115 is a potent multi-kinase inhibitor with a well-defined set of core target receptors: c-MET, VEGFR, PDGFR, and FMS. Its mechanism of action, involving the simultaneous blockade of key signaling pathways in cancer and fibrosis, provides a strong scientific basis for its therapeutic application. The ability to target both tumor cells and the tumor microenvironment, including angiogenesis and immune cell populations, underscores its potential as a versatile therapeutic agent. Further research and clinical trials will continue to elucidate the full scope of TAS-115's efficacy and its role in the treatment of various complex diseases.

References

-

Guidelines for cell viability assays. (n.d.). ResearchGate. Retrieved from [Link]

-

Doi, T., Matsubara, N., Kawai, A., Naka, N., Takahashi, S., Uemura, H., & Yamamoto, N. (2020). Phase I study of TAS-115, a novel oral multi-kinase inhibitor, in patients with advanced solid tumors. Investigational New Drugs, 38(4), 1175–1185. [Link]

-

Hahn, A. W., & Penson, D. F. (2013). Targeting MET and VEGFR Signaling in Castration-Resistant Prostate Cancer. Cancers, 5(2), 644-659. [Link]

-

Hosseini, V., Jurcic, K., Alhudaithi, A., Al-Sayegh, M., Al-Sharifi, F., & Alsafadi, S. (2024). Therapeutic potential of TAS-115 in 3D breast cancer models. Biofabrication, 16(4). [Link]

-

Fujita, H., Miyadera, K., Kato, M., Fujioka, Y., Ochiiwa, H., Huang, J., Ito, K., Aoyagi, Y., Takenaka, T., Suzuki, T., Ito, S., Hashimoto, A., Suefuji, T., Egami, K., Kazuno, H., Suda, Y., Nishio, K., & Yonekura, K. (2013). The novel VEGF receptor/MET-targeted kinase inhibitor TAS-115 has marked in vivo antitumor properties and a favorable tolerability profile. Molecular Cancer Therapeutics, 12(12), 2685-2696. [Link]

-

Abstract 3577: TAS-115: a highly potent c-Met + VEGFRs dual inhibitor with prominently safer profile. (2011). Cancer Research, 71(8_Supplement), 3577. [Link]

-

Tucci, M., Cafforio, P., & Dammacco, F. (2018). Dual targeting c-met and VEGFR2 in osteoblasts suppresses growth and osteolysis of prostate cancer bone metastasis. Journal of Bone Oncology, 11, 45-53. [Link]

-

Nishioka, Y., Azuma, M., & Sone, S. (2013). Targeting platelet-derived growth factor as a therapeutic approach in pulmonary fibrosis. Journal of Medical Investigation, 60(3-4), 175-183. [Link]

-

Heath, E. I., & Figg, W. D. (2012). MET and VEGF: synergistic targets in castration-resistant prostate cancer. OncoTargets and therapy, 5, 1-10. [Link]

-

Bay, J. O., & Bidet, A. (2019). Prostate Cancer and Bone Metastases: The Underlying Mechanisms. International journal of molecular sciences, 20(11), 2589. [Link]

-

Solimando, A. G., & Argentiero, A. (2021). Angiogenesis as Therapeutic Target in Metastatic Prostate Cancer – Narrowing the Gap Between Bench and Bedside. Frontiers in Oncology, 11, 727827. [Link]

-

Harnessing the Therapeutic Potential of TAS-115: A Dual c-Met and VEGFRs Inhibitor with Enhanced Safety Profile. (2024). Patsnap Synapse. [Link]

-

Doi, T., Matsubara, N., Kawai, A., Naka, N., Takahashi, S., Uemura, H., & Yamamoto, N. (2020). Phase I study of TAS-115, a novel oral multi-kinase inhibitor, in patients with advanced solid tumors. Investigational New Drugs, 38(4), 1175–1185. [Link]

-

Antoniou, K. M., & Siafakas, N. M. (2004). Platelet-derived growth factor in idiopathic pulmonary fibrosis. The European respiratory journal, 23(4), 639. [Link]

-

Doi, T., Matsubara, N., Kawai, A., Naka, N., Takahashi, S., Uemura, H., & Yamamoto, N. (2020). Phase I study of TAS-115, a novel oral multi-kinase inhibitor, in patients with advanced solid tumors. PubMed. [Link]

-

Yamada, S., Imura, Y., Nakai, T., Nakai, S., Yasuda, N., Kaneko, K., ... & Naka, N. (2017). Therapeutic potential of TAS-115 via c-MET and PDGFRα signal inhibition for synovial sarcoma. BMC Cancer, 17(1), 334. [Link]

-

PDGFR-β Inhibition Prevents Lung Fibrosis in a Mouse Model of PF. (2019). Pulmonary Fibrosis News. [Link]

-

Takahashi, S., et al. (2021). Efficacy and safety of TAS-115, a novel oral multi-kinase inhibitor, in osteosarcoma: an expansion cohort of a phase I study. Investigational New Drugs, 39(6), 1559-1567. [Link]

-

Growth factors in idiopathic pulmonary fibrosis: relative roles. (2004). QJM: An International Journal of Medicine, 97(1), 1-11. [Link]

-

Fujita, H., Gomori, A., Fujioka, Y., Kataoka, Y., Tanaka, K., Hashimoto, A., ... & Yonekura, K. (2016). High Potency VEGFRs/MET/FMS Triple Blockade by TAS-115 Concomitantly Suppresses Tumor Progression and Bone Destruction in Tumor-Induced Bone Disease Model with Lung Carcinoma Cells. PLOS ONE, 11(10), e0164830. [Link]

-

Andrae, J., Gallini, R., & Betsholtz, C. (2008). Role of platelet-derived growth factors in physiology and medicine. Genes & development, 22(10), 1276-1312. [Link]

-

Takahashi, S., et al. (2021). Efficacy and safety of TAS-115, a novel oral multi-kinase inhibitor, in osteosarcoma: an expansion cohort of a phase I study. PubMed Central. [Link]

-

Efficacy and safety of TAS-115, a novel oral multi-kinase inhibitor, in osteosarcoma: an expansion cohort of a phase I study. (2021). ResearchGate. [Link]

-

Measuring Cell Viability / Cytotoxicity. (n.d.). Dojindo Molecular Technologies. Retrieved from [Link]

-

Detection of Phosphorylated Proteins by Western Blotting. (n.d.). Bio-Rad. Retrieved from [Link]

-

Best Practice for Western Blot Detection of Phosphorylation Events. (n.d.). Bio-Rad. Retrieved from [Link]

-

Methods to study xenografted human cancer in genetically diverse mice. (2023). STAR Protocols, 4(1), 102035. [Link]

-

Western Blot for Phosphorylated Proteins - Tips & Troubleshooting. (n.d.). Bio-Techne. Retrieved from [Link]

-

Guidelines for cell viability assays. (n.d.). ResearchGate. Retrieved from [Link]

-

Cell Viability Assay. (n.d.). Genomax. Retrieved from [Link]

Sources

- 1. Phase I study of TAS-115, a novel oral multi-kinase inhibitor, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Efficacy and safety of TAS-115, a novel oral multi-kinase inhibitor, in osteosarcoma: an expansion cohort of a phase I study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The novel VEGF receptor/MET-targeted kinase inhibitor TAS-115 has marked in vivo antitumor properties and a favorable tolerability profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Harnessing the Therapeutic Potential of TAS-115: A Dual c-Met and VEGFRs Inhibitor with Enhanced Safety Profile [synapse.patsnap.com]

- 5. Phase I study of TAS-115, a novel oral multi-kinase inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. MET and VEGF: synergistic targets in castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. files01.core.ac.uk [files01.core.ac.uk]

- 9. d-nb.info [d-nb.info]

- 10. High Potency VEGFRs/MET/FMS Triple Blockade by TAS-115 Concomitantly Suppresses Tumor Progression and Bone Destruction in Tumor-Induced Bone Disease Model with Lung Carcinoma Cells | PLOS One [journals.plos.org]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Targeting MET and VEGFR Signaling in Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Dual targeting c-met and VEGFR2 in osteoblasts suppresses growth and osteolysis of prostate cancer bone metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Prostate Cancer and Bone Metastases: The Underlying Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Platelet-derived growth factor in idiopathic pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Growth factors in idiopathic pulmonary fibrosis: relative roles - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Role of platelet-derived growth factors in physiology and medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Therapeutic potential of TAS-115 in 3D breast cancer models - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

The Dual-Edged Sword: A Technical Guide to the c-Met Inhibitory Activity of TAS-115 Mesylate

This in-depth technical guide provides a comprehensive overview of the c-Met inhibitory activity of TAS-115 mesylate (also known as pamufetinib), a potent oral multi-kinase inhibitor. Designed for researchers, scientists, and drug development professionals, this document delves into the core mechanism of action, preclinical and clinical evidence, and the experimental methodologies crucial for its evaluation.

Introduction: The Rationale for Targeting c-Met and the Emergence of TAS-115

The mesenchymal-epithelial transition factor (c-Met) receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a critical role in normal cellular processes. However, aberrant c-Met signaling is a well-documented driver of tumorigenesis, promoting cancer cell proliferation, survival, migration, invasion, and angiogenesis[1][2][3]. This makes c-Met a compelling target for cancer therapy[1][3][4].

TAS-115 was developed as a novel, potent, and selective dual inhibitor of both c-Met and vascular endothelial growth factor receptors (VEGFRs)[1][5]. The dual inhibition strategy is based on the understanding that these two pathways can work in a complementary manner to promote cancer progression[1][6]. TAS-115 was designed to overcome the limitations of earlier multi-kinase inhibitors, aiming for a more favorable safety profile and sustained therapeutic activity[5][6].

Mechanism of Action: An ATP-Competitive Inhibition of c-Met

TAS-115 exerts its inhibitory effect on c-Met through an adenosine triphosphate (ATP)-competitive mechanism[1][7]. By binding to the ATP-binding pocket of the c-Met kinase domain, TAS-115 prevents the phosphorylation of the receptor, thereby blocking the initiation of downstream signaling cascades[2][8].

The binding of HGF to c-Met normally induces receptor dimerization and autophosphorylation of tyrosine residues in the intracellular kinase domain. This phosphorylation event creates docking sites for adaptor proteins, leading to the activation of key signaling pathways such as the phosphatidylinositol 3-kinase (PI3K)/AKT and the mitogen-activated protein kinase (MAPK) pathways, which are crucial for cell growth and survival[2][7]. TAS-115 effectively abrogates these downstream signaling events by inhibiting the initial autophosphorylation step[7][9].

Caption: Mechanism of TAS-115 c-Met Inhibition.

In Vitro and In Vivo Efficacy: A Summary of Preclinical Findings

Extensive preclinical studies have demonstrated the potent anti-tumor activity of TAS-115 in a variety of cancer models.

Biochemical and Cellular Potency

In vitro kinase assays have shown TAS-115 to be a potent inhibitor of both c-Met and VEGFR2, with IC50 values in the low nanomolar range, comparable or superior to other known inhibitors like crizotinib and sunitinib[1].

| Target Kinase | TAS-115 IC50 (nM) | Reference |

| c-Met (recombinant) | ~10-32 | [1][10] |

| VEGFR2 (recombinant) | ~10-30 | [1][10] |

In cellular assays, TAS-115 effectively inhibits HGF-induced c-Met phosphorylation and the proliferation of cancer cell lines dependent on c-Met signaling[1][7]. The growth inhibitory effects (GI50) are significantly more potent in c-Met or VEGFR-dependent cell lines compared to signal-independent cells, highlighting its selectivity[5][11].

In Vivo Anti-Tumor Activity

In vivo studies using xenograft models have consistently shown that oral administration of TAS-115 leads to significant tumor growth inhibition and even complete tumor eradication in some models[1]. These effects were observed in various cancer types, including those with c-Met gene amplification[5]. Effective doses in mouse models ranged from 4 to 30 mg/kg[1]. Furthermore, TAS-115 has demonstrated a favorable safety profile in these preclinical models, with a wider therapeutic window compared to other VEGFR inhibitors[1][6].

Studies in synovial sarcoma models have shown that TAS-115 inhibits the growth of both c-Met-dependent and PDGFRα-dependent cell lines, demonstrating its multi-kinase inhibitory activity[7][9]. In non-small cell lung cancer (NSCLC) models, TAS-115 has shown the ability to reverse resistance to cytotoxic anticancer drugs that is mediated by c-Met activation[12][13][14].

Clinical Evaluation: Phase I Insights

A Phase I study of TAS-115 in patients with advanced solid tumors established its safety, tolerability, and recommended Phase II dose[2][15]. The study demonstrated that TAS-115 was generally well-tolerated with manageable toxicities[15]. While no complete or partial responses were observed by RECIST criteria in this early-phase trial, stable disease was achieved in a significant portion of patients, and promising antitumor activity was noted, particularly in bone metastases[2][15].

Experimental Protocols for Assessing c-Met Inhibitory Activity

To rigorously evaluate the c-Met inhibitory activity of TAS-115 or other novel compounds, a series of well-defined experimental protocols are essential.

Biochemical Kinase Assay (In Vitro)

This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified c-Met kinase.

Objective: To determine the in vitro potency (IC50) of a test compound against c-Met kinase.

Methodology:

-

Reagents and Materials: Recombinant human c-Met kinase, a suitable substrate (e.g., a synthetic peptide), ATP, reaction buffer, and a detection system (e.g., ADP-Glo™ Kinase Assay)[16][17].

-

Procedure: a. In a 384-well plate, add serial dilutions of the test compound (e.g., TAS-115) or a vehicle control (e.g., DMSO). b. Add a solution containing the c-Met kinase enzyme. c. Initiate the kinase reaction by adding a mixture of the substrate and ATP. d. Incubate the reaction at a controlled temperature (e.g., room temperature) for a defined period (e.g., 60 minutes). e. Stop the reaction and quantify the amount of product formed (e.g., ADP) using a luminescent or fluorescent readout[16].

-

Data Analysis: Plot the kinase activity against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value[16].

Cellular Phospho-c-Met Assay (Western Blot)

This assay assesses the on-target activity of an inhibitor by measuring the phosphorylation status of c-Met within a cellular context.

Objective: To confirm that the test compound inhibits HGF-induced or constitutive c-Met phosphorylation in cancer cells.

Methodology:

-

Cell Culture: Culture a c-Met-expressing cancer cell line (e.g., MKN-45, HT29) to sub-confluency[18].

-

Treatment: a. Starve the cells in low-serum media for a period (e.g., 24 hours) to reduce basal signaling. b. Pre-treat the cells with various concentrations of the test compound or vehicle for a specified time (e.g., 1-2 hours). c. Stimulate the cells with recombinant human HGF (e.g., 100 ng/mL) for a short duration (e.g., 10 minutes) to induce c-Met phosphorylation[18].

-

Cell Lysis and Protein Quantification: Lyse the cells and determine the protein concentration of the lysates.

-

Western Blotting: a. Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a membrane (e.g., PVDF). b. Probe the membrane with primary antibodies specific for phosphorylated c-Met (p-cMet) and total c-Met[17]. c. Incubate with appropriate secondary antibodies and visualize the protein bands using a chemiluminescence detection system[17].

-

Analysis: Quantify the band intensities to determine the relative levels of p-cMet and total c-Met, demonstrating the dose-dependent inhibition of c-Met phosphorylation by the test compound.

Caption: A simplified workflow for Western Blot analysis.

In Vivo Xenograft Tumor Model

This protocol evaluates the anti-tumor efficacy of a c-Met inhibitor in a living organism.

Objective: To assess the in vivo anti-tumor activity of the test compound in a mouse xenograft model.

Methodology:

-

Cell Implantation: Implant human cancer cells (e.g., MKN45) subcutaneously into the flank of immunocompromised mice[10].

-

Tumor Growth and Randomization: Allow the tumors to grow to a palpable size, then randomize the mice into treatment and control groups.

-

Drug Administration: Administer the test compound (e.g., TAS-115) orally at predetermined dose levels and schedules (e.g., daily for 14-42 days)[10]. The control group receives a vehicle.

-

Monitoring: Measure tumor volume and body weight regularly (e.g., twice a week)[10].

-

Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for biomarkers of proliferation and apoptosis).

-

Data Analysis: Compare the tumor growth rates between the treated and control groups to determine the efficacy of the compound.

Conclusion and Future Directions

This compound has emerged as a promising multi-kinase inhibitor with potent c-Met inhibitory activity. Its dual targeting of c-Met and VEGFR, combined with a favorable safety profile, positions it as a valuable candidate for the treatment of various solid tumors. The robust preclinical data, supported by initial clinical findings, underscores the therapeutic potential of this compound.

Future research should continue to explore the efficacy of TAS-115 in specific patient populations with defined c-Met pathway alterations. Combination strategies with other targeted agents or immunotherapies may further enhance its anti-tumor activity and overcome potential resistance mechanisms. The experimental frameworks outlined in this guide provide a solid foundation for the continued investigation and development of TAS-115 and other novel c-Met inhibitors.

References

-

Harnessing the Therapeutic Potential of TAS-115: A Dual c-Met and VEGFRs Inhibitor with Enhanced Safety Profile - Patsnap Synapse. (2024-06-03). [Link]

-

Abstract 3577: TAS-115: a highly potent c-Met + VEGFRs dual inhibitor with prominently safer profile | Cancer Research - AACR Journals. (2011-04-15). [Link]

-

Therapeutic potential of TAS-115 via c-MET and PDGFRα signal inhibition for synovial sarcoma - PubMed. (2017-05-16). [Link]

-

Phase I study of TAS-115, a novel oral multi-kinase inhibitor, in patients with advanced solid tumors - NIH. (2019-12-10). [Link]

-

Therapeutic potential of TAS-115 via c-MET and PDGFRα signal inhibition for synovial sarcoma - NIH. (2017-05-16). [Link]

-

Reversal of c-MET-mediated Resistance to Cytotoxic Anticancer Drugs by a Novel c-MET Inhibitor TAS-115 - PubMed. [Link]

-

The novel VEGF receptor/MET-targeted kinase inhibitor TAS-115 has marked in vivo antitumor properties and a favorable tolerability profile - PubMed. (2013-10-18). [Link]

-

Reversal of c-MET-mediated Resistance to Cytotoxic Anticancer Drugs by a Novel c-MET Inhibitor TAS-115. | Semantic Scholar. [Link]

-

Phase I study of TAS-115, a novel oral multi-kinase inhibitor, in patients with advanced solid tumors - PubMed. (2019-12-10). [Link]

-

Abstract 3577: TAS-115: a highly potent c-Met + VEGFRs dual inhibitor with prominently safer profile | Cancer Research - AACR Journals. (2011-04-15). [Link]

-

TAS-115, a potent MET/VEGFRs-targeted kinase inhibitor with high tolerability, to suppress NSCLC-driven bone disruption. - ASCO Publications. (2015-05-20). [Link]

-

Reversal of c-MET-mediated Resistance to Cytotoxic Anticancer Drugs by a Novel c-MET Inhibitor TAS-115. [Link]

-

This compound | C28H27FN4O7S2 | CID 118130255 - PubChem - NIH. [Link]

-

Abstract 3723: TAS-115, a novel MET + VEGFRs dual inhibitor, decreases the cytotoxic anticancer drug resistance in lung cancer - AACR Journals. (2014-10-01). [Link]

-

A Phase II, Randomized, Open-Label, Multi-arm Study of TAS-115 for Castration-Resistant Prostate Cancer Patients With Bone Metastases - PubMed. (2021-08-11). [Link]

-

This compound(TAS-115 methanesulfonate) - 试剂仪器网. [Link]

-

Therapeutic potential of TAS-115 in 3D breast cancer models - PMC - PubMed Central. (2025-12-08). [Link]

-

ARQ 197, a Novel and Selective Inhibitor of the Human c-Met Receptor Tyrosine Kinase with Antitumor Activity - AACR Journals. [Link]

-

Safety and Tolerability of c-MET Inhibitors in Cancer - PMC - PubMed Central. [Link]

-

c-Met Kinase Assay Kit - BPS Bioscience. [Link]

-

In the clinic: ongoing clinical trials evaluating c-MET-inhibiting drugs - PMC. [Link]

Sources

- 1. Harnessing the Therapeutic Potential of TAS-115: A Dual c-Met and VEGFRs Inhibitor with Enhanced Safety Profile [synapse.patsnap.com]

- 2. Phase I study of TAS-115, a novel oral multi-kinase inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Safety and Tolerability of c-MET Inhibitors in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In the clinic: ongoing clinical trials evaluating c-MET-inhibiting drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The novel VEGF receptor/MET-targeted kinase inhibitor TAS-115 has marked in vivo antitumor properties and a favorable tolerability profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. Therapeutic potential of TAS-115 via c-MET and PDGFRα signal inhibition for synovial sarcoma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medkoo.com [medkoo.com]

- 9. Therapeutic potential of TAS-115 via c-MET and PDGFRα signal inhibition for synovial sarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. ascopubs.org [ascopubs.org]

- 12. Reversal of c-MET-mediated Resistance to Cytotoxic Anticancer Drugs by a Novel c-MET Inhibitor TAS-115 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Reversal of c-MET-mediated Resistance to Cytotoxic Anticancer Drugs by a Novel c-MET Inhibitor TAS-115. | Semantic Scholar [semanticscholar.org]

- 14. Reversal of c-MET-mediated Resistance to Cytotoxic Anticancer Drugs by a Novel c-MET Inhibitor TAS-115 | Anticancer Research [ar.iiarjournals.org]

- 15. Phase I study of TAS-115, a novel oral multi-kinase inhibitor, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. aacrjournals.org [aacrjournals.org]

The VEGFR Inhibitory Activity of TAS-115 Mesylate: A Technical Guide for Drug Development Professionals

This technical guide provides an in-depth exploration of the vascular endothelial growth factor receptor (VEGFR) inhibitory activity of TAS-115 mesylate (also known as pamufetinib). Designed for researchers, scientists, and drug development professionals, this document synthesizes preclinical and clinical data to offer a comprehensive understanding of TAS-115's mechanism of action, experimental validation, and therapeutic potential.

Introduction: Targeting Angiogenesis through VEGFR Inhibition

Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis.[1][2][3] Vascular Endothelial Growth Factor (VEGF) and its receptors (VEGFRs) are key mediators of this process.[4][5][6] The binding of VEGF-A to VEGFR-2 (also known as KDR) triggers a signaling cascade that promotes endothelial cell proliferation, migration, and survival, ultimately leading to the formation of new blood vessels that supply tumors with essential nutrients and oxygen.[7][8][9] Consequently, inhibiting the VEGF/VEGFR pathway has become a cornerstone of modern cancer therapy.[10]

TAS-115 is a novel oral multi-kinase inhibitor that targets several receptor tyrosine kinases, including VEGFR, hepatocyte growth factor receptor (MET), platelet-derived growth factor receptor (PDGFR), and colony-stimulating factor 1 receptor (FMS).[11][12][13] Its potent inhibitory activity against VEGFR makes it a promising anti-angiogenic agent. This guide will focus specifically on the VEGFR inhibitory profile of TAS-115, providing a detailed examination of its mechanism and the methodologies used to characterize its activity.

Molecular Mechanism of TAS-115: An ATP-Competitive Inhibitor

TAS-115 functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket within the intracellular kinase domain of VEGFR2.[11] This competitive binding prevents the autophosphorylation of the receptor, which is a critical step in the activation of downstream signaling pathways.[11][14] By blocking VEGFR2 autophosphorylation, TAS-115 effectively abrogates the signaling cascades that drive angiogenesis.[12]

The binding of VEGF-A to the extracellular domain of VEGFR2 induces receptor dimerization and a conformational change that facilitates the transfer of a phosphate group from ATP to specific tyrosine residues in the intracellular domain.[7] This autophosphorylation creates docking sites for various signaling proteins, leading to the activation of pathways such as the PLCγ-PKC-MAPK and PI3K-AKT pathways, which are crucial for endothelial cell function.[7][9] TAS-115's direct competition with ATP for the kinase domain binding site effectively halts this entire process.

VEGFR2 Signaling Pathway and Point of TAS-115 Inhibition.

In Vitro Inhibitory Activity of TAS-115

The potency of TAS-115 against VEGFR has been quantified through various in vitro assays, which are crucial for determining its intrinsic inhibitory activity.

Enzymatic Kinase Assays

Biochemical assays using recombinant VEGFR2 kinase are fundamental for determining the direct inhibitory effect of a compound on the enzyme's activity.

Quantitative Data Summary

| Kinase Target | IC50 (nM) |

| Recombinant VEGFR2 | 30[11][15][16] |

| Recombinant MET | 32[11][15][16] |

IC50 values represent the concentration of TAS-115 required to inhibit 50% of the kinase activity.

Experimental Protocol: In Vitro VEGFR2 Kinase Assay (Luminescence-Based)

This protocol outlines a common method for determining the IC50 of an inhibitor against VEGFR2 using a luminescence-based assay that measures ATP consumption.[17][7]

Materials:

-

Recombinant Human VEGFR2 (GST-tagged)

-

Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

ATP

-

Poly(Glu, Tyr) 4:1 substrate

-

This compound

-

Kinase-Glo® Luminescent Kinase Assay Kit

-

White 96-well plates

Procedure:

-

Compound Preparation: Prepare a stock solution of TAS-115 in DMSO. Create a series of dilutions in kinase buffer to achieve the desired final concentrations for the assay. Ensure the final DMSO concentration does not exceed 1%.

-

Master Mixture Preparation: Prepare a master mixture containing kinase buffer, ATP, and the Poly(Glu, Tyr) substrate.

-

Plate Setup:

-

Add the master mixture to all wells of a white 96-well plate.

-

Add the diluted TAS-115 solutions to the "Test Wells".

-

Add kinase buffer with the same DMSO concentration to the "Positive Control" (no inhibitor) wells.

-

Add kinase buffer to the "Blank" (no enzyme) wells.

-

-

Enzyme Addition:

-

Add the diluted VEGFR2 enzyme to the "Test Wells" and "Positive Control" wells.

-

Add kinase buffer to the "Blank" wells.

-

-

Incubation: Gently mix the plate and incubate at 30°C for 45-60 minutes.

-

Detection:

-

Allow the plate and the Kinase-Glo® reagent to equilibrate to room temperature.

-

Add the Kinase-Glo® reagent to each well.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure luminescence using a microplate reader.

-

-

Data Analysis: The luminescent signal is inversely proportional to the kinase activity. Calculate the percentage of inhibition for each TAS-115 concentration relative to the positive and blank controls. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cellular Assays

Cell-based assays are essential for evaluating the inhibitory activity of a compound in a more physiologically relevant context. These assays assess the compound's ability to inhibit VEGFR signaling within intact cells.

Experimental Protocol: VEGF-Stimulated Endothelial Cell Proliferation Assay

This assay measures the ability of TAS-115 to inhibit the proliferation of human umbilical vein endothelial cells (HUVECs) stimulated by VEGF.

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Endothelial Cell Growth Medium

-

Recombinant Human VEGF-A

-

This compound

-

Cell proliferation reagent (e.g., CellTiter-Glo®, WST-1)

-

96-well cell culture plates

Procedure:

-

Cell Seeding: Seed HUVECs in a 96-well plate and allow them to adhere overnight.

-

Serum Starvation: Replace the growth medium with a low-serum medium and incubate for 4-6 hours to synchronize the cells.

-

Treatment:

-

Prepare serial dilutions of TAS-115 in low-serum medium.

-

Add the diluted TAS-115 to the wells.

-

Add VEGF-A to all wells except the negative control wells.

-

Include wells with cells and VEGF-A but no TAS-115 as a positive control.

-

-

Incubation: Incubate the plate for 48-72 hours.

-

Proliferation Measurement:

-

Add the cell proliferation reagent to each well according to the manufacturer's instructions.

-

Incubate for the recommended time.

-

Measure the signal (luminescence or absorbance) using a microplate reader.

-

-